molecular formula C12H19N3 B1531368 4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine CAS No. 2098070-77-8

4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine

Cat. No.: B1531368
CAS No.: 2098070-77-8
M. Wt: 205.3 g/mol
InChI Key: YDDQMAXCXJXPIJ-UHFFFAOYSA-N
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Description

4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrazole rings in its structure makes it a versatile scaffold for drug development.

Scientific Research Applications

4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Future Directions

The future directions for research on “4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine” could include further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial. Given the importance of piperidine derivatives in the pharmaceutical industry , this compound could potentially have interesting applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrazole derivative with a piperidine precursor in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the synthesis. Additionally, the process may be optimized through the use of microwave irradiation to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

The mechanism of action of 4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Pyrazole: A five-membered ring containing two nitrogen atoms at adjacent positions.

    Piperine: An alkaloid found in black pepper, known for its pungent taste and various pharmacological properties.

Uniqueness

4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine is unique due to the combination of piperidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable scaffold for drug development. The presence of the but-3-en-1-yl group further enhances its reactivity and potential for functionalization.

Properties

IUPAC Name

4-(1-but-3-enylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-3-8-15-10-12(9-14-15)11-4-6-13-7-5-11/h2,9-11,13H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDQMAXCXJXPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(C=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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